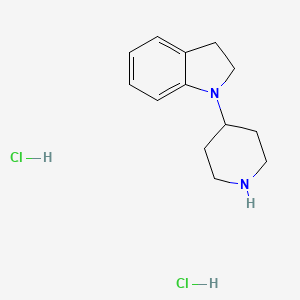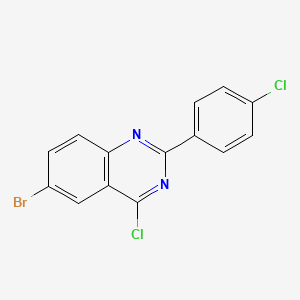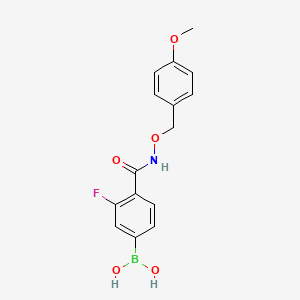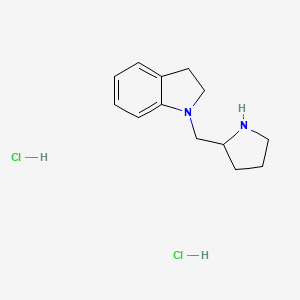
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride
説明
“1-(2-Pyrrolidinylmethyl)indoline dihydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2 . It has an average mass of 275.217 Da and a monoisotopic mass of 274.100342 Da . This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of “1-(2-Pyrrolidinylmethyl)indoline dihydrochloride” is represented by the formula C13H20Cl2N2 . The structure is based on the arrangement of the carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms within the molecule.科学的研究の応用
1. Catalytic Asymmetric Reactions
Chiral vicinal diamines, including 2-aminomethyl indolines, demonstrate significant use as ligands for catalytic asymmetric reactions and as components of bioactive compounds. The copper-catalyzed alkene diamination process described by Turnpenny and Chemler (2014) showcases the generation of substituted 2-aminomethyl indolines, which are key compounds in asymmetric catalysis and medicinal chemistry (Turnpenny & Chemler, 2014).
2. Mn(III)-mediated Oxidative Cyclization
Indolines, when equipped with a malonyl group on the nitrogen atom, have been found effective in Mn(III)-mediated oxidative cyclization reactions, leading to the formation of annulated products. This method, explored by Magolan and Kerr (2006), can be applied for the rapid synthesis of complex molecular structures like tronocarpine subunits (Magolan & Kerr, 2006).
3. Multicomponent Cycloaddition Reactions
Hussein et al. (2020) have synthesized a series of dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] through a multicomponent cycloaddition reaction involving isatin derivatives and sarcosine. This reaction is significant for understanding the molecular mechanism and regio- and stereoselectivities in cycloaddition processes (Hussein et al., 2020).
4. Synthesis of Antihypertension Drugs
Peyrot et al. (2001) investigated the synthesis and characterization of new heterocyclic derivatives from 1-amino-2-methylindoline, a precursor in the synthesis of antihypertension drugs. This study provides insights into the reaction mechanisms and thermochemical properties of these compounds (Peyrot et al., 2001).
5. Synthesis of Annulated Pyridine Derivatives
Ghavtadze, Fröhlich, and Würthwein (2010) demonstrated the synthesis of annulated pyridine derivatives through silver nitrate-induced cyclization reactions of N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines. This process emphasizes the role of indoline as a neutral leaving group in these reactions (Ghavtadze, Fröhlich, & Würthwein, 2010).
6. Synthesis of Indoline, Indolizidine, and Pyrrolizidine Derivatives
Bytschkov, Siebeneicher, and Doye (2003) described new procedures for synthesizing indoline, indolizidine, and pyrrolizidine derivatives, highlighting their potential in automated synthesis and the diversity of obtainable compounds using standard reaction sequences (Bytschkov, Siebeneicher, & Doye, 2003).
Safety and Hazards
The safety data sheet for a similar compound, “4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole dihydrochloride”, lists several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . It’s important to note that safety precautions should always be taken when handling chemical substances.
特性
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSINJZXLLXLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



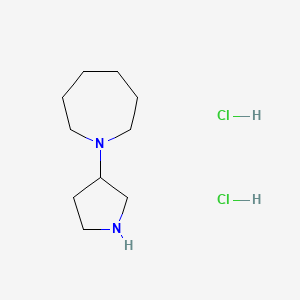
![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)



![5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392310.png)

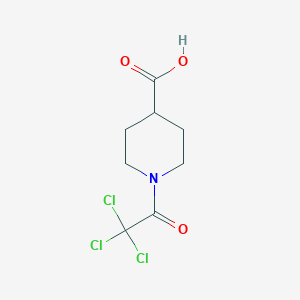
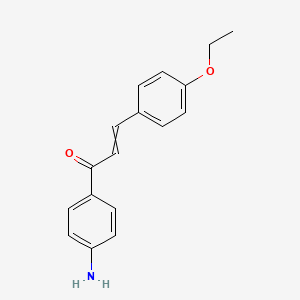
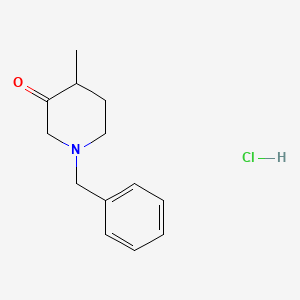
![5-[(5-Bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392320.png)
